1-Bromo-2,3,4-trifluorobenzene physical and chemical properties
1-Bromo-2,3,4-trifluorobenzene physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,3,4-trifluorobenzene is a halogenated aromatic compound of significant interest in various fields of chemical research and development, particularly in the synthesis of pharmaceuticals and advanced materials.[1][2] Its trifluorinated benzene ring offers a unique electronic profile and metabolic stability, making it a valuable building block for creating complex molecules with desirable properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Bromo-2,3,4-trifluorobenzene, compiled from various scientific and commercial sources.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of 1-Bromo-2,3,4-trifluorobenzene are summarized below. These properties are crucial for its handling, reaction setup, and purification.
Nomenclature and Identifiers
| Property | Value |
| IUPAC Name | 1-Bromo-2,3,4-trifluorobenzene[3] |
| Synonyms | 2,3,4-Trifluorobromobenzene[2] |
| CAS Number | 176317-02-5[2] |
| Molecular Formula | C₆H₂BrF₃[2] |
| Molecular Weight | 210.98 g/mol [2] |
| InChI | InChI=1S/C6H2BrF3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H[3] |
| InChIKey | MUUAQFJJUGVBGB-UHFFFAOYSA-N[4] |
| SMILES | C1=CC(=C(C(=C1F)F)F)Br[3] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 149 °C (at 760 mmHg) | [4] |
| 60 °C (at 30 mmHg) | [2] | |
| Melting Point | Data not available | |
| Density | 1.81 g/mL | [2] |
| 1.777 g/mL | [4] | |
| Refractive Index | n20/D 1.49 | [2] |
| n20/D 1.486 | [4] | |
| Solubility | General information suggests insolubility or low solubility in water. It is expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane, similar to other halogenated aromatic compounds.[5] |
Chemical Reactivity and Applications
1-Bromo-2,3,4-trifluorobenzene serves as a versatile intermediate in organic synthesis. The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. The electron-withdrawing nature of the three fluorine atoms influences the reactivity of the aromatic ring and the C-Br bond.
Its primary applications are in:
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Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, where the introduction of a trifluorophenyl moiety can enhance drug efficacy and metabolic stability.[2]
-
Materials Science: This compound is utilized in the creation of advanced polymers and coatings that exhibit superior chemical resistance and thermal stability.[2]
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Agrochemicals: The fluorinated structure is crucial in the development of new agrochemicals.
-
Environmental Studies: It is used in environmental research to understand the behavior and degradation of fluorinated aromatic compounds.[2]
A patent has described the use of 1-Bromo-2,3,4-trifluorobenzene as a starting material for the synthesis of 2,3,4-trifluoro-5-bromobenzoic acid through carboxylation.[1] This highlights its utility in building more complex functionalized molecules.
Experimental Protocols
A detailed, publicly available experimental protocol for the synthesis of 1-Bromo-2,3,4-trifluorobenzene is not readily found in the surveyed literature. However, a general approach for the synthesis of similar compounds involves the bromination of the corresponding trifluorobenzene precursor. For instance, the synthesis of the isomeric 1-bromo-2,4,5-trifluorobenzene has been achieved by reacting 1,2,4-trifluorobenzene with liquid bromine in the presence of iron powder and an organic solvent.[6] It is plausible that a similar electrophilic aromatic substitution reaction could be adapted for the synthesis of 1-Bromo-2,3,4-trifluorobenzene from 1,2,3-trifluorobenzene.
A generalized workflow for such a synthesis is depicted below:
A generalized workflow for the synthesis of 1-Bromo-2,3,4-trifluorobenzene.
Safety and Handling
1-Bromo-2,3,4-trifluorobenzene is classified as an irritant. The following GHS hazard statements apply:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-Bromo-2,3,4-trifluorobenzene is a valuable and versatile chemical intermediate with significant applications in the development of new pharmaceuticals, advanced materials, and agrochemicals. While much of its fundamental physical data is available, further research to determine a precise melting point and detailed solubility in various organic solvents would be beneficial. Furthermore, the development and publication of a detailed and optimized synthetic protocol would greatly aid researchers in utilizing this important building block.
References
- 1. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Bromo-2,3,4-trifluorobenzene | C6H2BrF3 | CID 2733255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-bromo-2,3,4-trifluorobenzene [stenutz.eu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CN101168495B - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
